molecular formula C10H10F2O B1404342 1-(3,5-Difluorophenyl)cyclobutanol CAS No. 1395282-03-7

1-(3,5-Difluorophenyl)cyclobutanol

Cat. No. B1404342
M. Wt: 184.18 g/mol
InChI Key: WWWSPKQHCFOAAC-UHFFFAOYSA-N
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Description

“1-(3,5-Difluorophenyl)cyclobutanol” is a chemical compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . It is characterized by a cyclobutanol structure with a 3,5-difluorophenyl group attached .

Scientific Research Applications

Photochemical Properties and Reactions

1-(3,5-Difluorophenyl)cyclobutanol, like its structural analogs, has been a subject of interest in photochemical studies. Research indicates that similar compounds undergo photochemical dimerization, a process where light energy facilitates the formation of dimer compounds. For instance, a fluorinated dibenzylideneacetone underwent dimerization under sunlight to form a cyclobutane derivative, showcasing the potential of these compounds in photochemical transformations (Schwarzer & Weber, 2014).

Catalytic Reactions

Cyclobutanones, closely related to cyclobutanols, exhibit reactivity in the presence of catalysts. For example, they react with arylboronic acids in the presence of Rh(I) complexes, leading to butyrophenone derivatives through a sequence of addition and ring-opening reactions (Matsuda, Makino, & Murakami, 2004).

Stereoselective Synthesis and Photocyclization

The compound's structural framework also lends itself to stereoselective synthesis. Chiral N-acylated alpha-amino p-methylbutyrophenone derivatives, structurally similar to 1-(3,5-Difluorophenyl)cyclobutanol, have been photolyzed to yield 2-aminocyclobutanols. These compounds were synthesized from alpha-amino acids, demonstrating the compound's utility in generating cyclobutanols with high diastereoselectivity and significant photoreactivity (Griesbeck & Heckroth, 2002).

Ring Expansion and Modification

1-(3,5-Difluorophenyl)cyclobutanol could potentially be involved in ring expansion reactions, as seen with similar cyclobutanol structures. Studies show that cyclobutanols can undergo oxidative ring expansion to form functionalized 1,2-dioxanes, highlighting their versatility in chemical synthesis (López et al., 2020). Additionally, gold(I)-catalyzed ring expansion of cyclobutanols has been reported, showcasing the compound's potential in the stereoselective synthesis of complex structures (Markham, Staben, & Toste, 2005).

Safety And Hazards

The safety data for “1-(3,5-Difluorophenyl)cyclobutanol” indicates that it has a signal word of “Warning” and is associated with hazard statements H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(3,5-difluorophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWSPKQHCFOAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)cyclobutanol

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (1.0 equiv.) in THF (0.26 M) under Ar was added Mg turnings (1.6 equiv.). A reflux condenser was attached and the solution was submerged in a 90° C. oil bath and refluxed for two hours. The cyclobutanone (1.0 equiv.) was added in THF via syringe. The solution was left stirring at rt under Ar for 5 hrs. The reaction solution was quenched by addition of NH4Cl(sat) and the solution was extracted with EtOAc, washed with NaCl(sat), dried over MgSO4, filtered, concentrated and purified by ISCO SiO2 chromatography (0-100% EtOAc/n-heptanes gradient) to yield 1-(3,5-difluorophenyl)cyclobutanol in 54% yield. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.69-1.83 (m, 1 H), 2.03-2.13 (m, 1 H), 2.31-2.43 (m, 2 H), 2.45-2.56 (m, 2 H), 6.71 (tt, J=8.80, 2.35 Hz, 1 H), 6.98-7.07 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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